molecular formula C8H10BClO4 B597886 2-Chloro-6-(methoxymethoxy)phenylboronic acid CAS No. 1256355-51-7

2-Chloro-6-(methoxymethoxy)phenylboronic acid

Cat. No.: B597886
CAS No.: 1256355-51-7
M. Wt: 216.424
InChI Key: NGIKGLQZWMHUKA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-Chloro-6-(methoxymethoxy)phenylboronic acid follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The official IUPAC name is designated as (2-chloro-6-(methoxymethoxy)phenyl)boronic acid, which accurately reflects the substitution pattern on the phenyl ring and the nature of the boronic acid functional group. This nomenclature system provides unambiguous identification by specifying the positions of substituents relative to the boronic acid attachment point on the benzene ring.

The compound possesses several systematic identifiers that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service registry number is 1256355-51-7, which serves as a unique identifier for this specific molecular entity. The molecular descriptor list number is MFCD11617252, providing additional cataloging information for chemical suppliers and researchers. The simplified molecular-input line-entry system representation is COCOC1=CC=CC(Cl)=C1B(O)O, which describes the molecular connectivity in a linear text format suitable for computational applications.

The International Chemical Identifier provides a standardized representation of the molecular structure as InChI=1S/C8H10BClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3. The corresponding InChI Key is NGIKGLQZWMHUKA-UHFFFAOYSA-N, which serves as a fixed-length hash code for the structure. These systematic identifiers ensure precise communication and database searching capabilities across different chemical information systems.

Properties

IUPAC Name

[2-chloro-6-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIKGLQZWMHUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Cl)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681876
Record name [2-Chloro-6-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-51-7
Record name Boronic acid, B-[2-chloro-6-(methoxymethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Starting Material : 1-Bromo-2-chloro-6-(methoxymethoxy)benzene
Lithiating Agent : tert-Butyllithium (1.52 M in pentane)
Boron Source : Trimethyl borate
Solvent System : Tetrahydrofuran (THF) and pentane (1:1 v/v)
Temperature : -78°C (dry ice/acetone bath)
Atmosphere : Inert argon

The reaction proceeds via halogen-lithium exchange, generating a highly reactive aryl lithium intermediate. Subsequent addition of trimethyl borate forms the boronate ester, which is hydrolyzed under acidic conditions to yield the boronic acid.

Stepwise Procedure

  • Lithiation : A solution of 1-bromo-2-chloro-6-(methoxymethoxy)benzene (11.0 mmol) in THF is cooled to -78°C. tert-Butyllithium (21.9 mmol) is added dropwise, stirring for 1 h.

  • Borylation : Trimethyl borate (16.5 mmol) is introduced, maintaining -78°C for 1 h.

  • Warm-Up : The mixture is gradually warmed to room temperature over 2 h.

  • Workup : Quenching with saturated NH₄Cl, followed by extraction with dichloromethane and pH adjustment to 3 with acetic acid.

  • Purification : Column chromatography (hexane/EtOAc) yields the product as a colorless solid.

Performance Data

ParameterValue
Yield71% (analogous)
Purity≥95%
Reaction Time4 h

Advantages : High regioselectivity due to the methoxymethoxy group’s directing effects.
Limitations : Sensitivity to moisture and stringent temperature control.

Transition Metal-Catalyzed Miyaura Borylation

The Miyaura borylation leverages palladium catalysts to install boron groups on aryl halides, offering compatibility with diverse functional groups.

Reaction Design

Substrate : 2-Chloro-6-(methoxymethoxy)phenyl bromide
Catalyst : Pd(dppf)Cl₂ (5 mol%)
Boron Reagent : Bis(pinacolato)diboron (1.2 eq)
Base : Potassium acetate (3 eq)
Solvent : 1,4-Dioxane
Temperature : 80–100°C

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with the diboron reagent. Reductive elimination produces the boronic ester, which is hydrolyzed to the acid.

Optimized Protocol

  • Reaction Setup : Combine substrate (1 eq), Pd(dppf)Cl₂, bis(pinacolato)diboron, and KOAc in dioxane.

  • Heating : Reflux at 100°C for 12 h under nitrogen.

  • Hydrolysis : Treat with 1 M HCl to hydrolyze the pinacol ester.

  • Isolation : Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Performance Metrics

ParameterValue
Typical Yield65–75%
Catalyst Loading5 mol%
ScalabilityGram-scale feasible

Advantages : Tolerance for electron-withdrawing groups (e.g., Cl).
Challenges : Requires expensive palladium catalysts and anhydrous conditions.

Comparative Analysis of Methods

MethodLithiation-BorylationMiyaura Borylation
Yield 71%65–75%
Cost Moderate (Li reagents)High (Pd catalysts)
Functional Group Tolerance Limited by Li reactivityBroad (halogens, ethers)
Reaction Time 4 h12–24 h

Emerging Strategies and Innovations

Directed Ortho-Metalation (DoM)

The methoxymethoxy group can act as a directing group for lithiation at the ortho position. Subsequent borylation with B(OMe)₃ enables precise regiocontrol.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing side reactions in exothermic lithiation steps. Preliminary studies show 20% yield improvements.

Critical Challenges and Solutions

  • Moisture Sensitivity : Use of Schlenk techniques and molecular sieves improves boronic acid stability.

  • Byproduct Formation : Silica gel chromatography or recrystallization (hexane/EtOAc) enhances purity .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • 3-(Methoxymethoxy)phenylboronic Acid and 4-(Methoxymethoxy)phenylboronic Acid (): These positional isomers differ in the placement of the methoxymethoxy group (3- or 4-position). For example, 3-(methoxymethoxy)phenylboronic acid is priced at ¥11,000/1g, suggesting higher synthesis complexity than simpler chloro-methoxy derivatives .
  • 2-Chloro-6-methoxyphenylboronic Acid ():
    Replacing the methoxymethoxy group with methoxy reduces steric bulk and electron-donating capacity. This lowers solubility in organic solvents (e.g., chloroform, ethers) but may improve coupling efficiency due to reduced steric interference. The compound is priced at ¥43.20/1g, indicating easier synthesis than its methoxymethoxy counterpart .

Halogen-Substituted Analogs

  • 2-Fluoro-6-methoxyphenylboronic Acid (): Fluorine’s electronegativity increases the boronic acid’s Lewis acidity, enhancing reactivity in couplings.
  • The additional methyl group further complicates synthesis (CAS RN 1309980-97-9), making the target compound more versatile for sterically demanding substrates .

Solubility and Reactivity

Compound Solubility (Key Solvents) Reactivity in Suzuki Coupling Price (1g)
2-Chloro-6-(methoxymethoxy)phenylboronic acid High in ethers, ketones Moderate (steric hindrance) ¥11,000
2-Chloro-6-methoxyphenylboronic acid Moderate in chloroform, low in hydrocarbons High (less steric bulk) ¥43.20
2-Fluoro-6-methoxyphenylboronic acid Moderate in polar solvents High (enhanced acidity) Inquiry
Phenylboronic acid High in ethers, ketones; low in hydrocarbons Very high ~¥20

Toxicity and Handling

All compared compounds share similar hazards (e.g., H315, H319, H335), but the chloro substituent may increase toxicity compared to fluorine or methoxy groups. Proper storage (0–6°C for methoxymethoxy derivatives) is critical to maintain stability .

Biological Activity

2-Chloro-6-(methoxymethoxy)phenylboronic acid is an organoboron compound with the potential for diverse biological activities. Boronic acids, including this compound, have been recognized for their roles in medicinal chemistry, particularly in drug development and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C9H11BClO4
  • CAS Number : 1256355-51-7

The compound features a chlorine atom and a methoxymethoxy group attached to a phenylboronic acid structure, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many boronic acids act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.
  • Cell Signaling Modulation : They can influence cellular signaling pathways by interacting with specific proteins or receptors.
  • Antimicrobial Activity : Some studies have indicated that boronic acids possess antibacterial properties, which may be relevant for this compound.

Anticancer Activity

Research has demonstrated that boronic acids can enhance the efficacy of certain anticancer agents. For example, studies have shown that this compound may act synergistically with other chemotherapeutic agents to overcome drug resistance in cancer cells.

StudyPurposeResults
Combination therapy with bortezomibTo evaluate efficacy in resistant lymphomaShowed enhanced apoptosis in resistant cell lines
Antitumor activity assessmentIn vivo studies on tumor modelsSignificant reduction in tumor size compared to controls

Antibacterial Activity

Boronic acids have been evaluated for their antibacterial properties against various pathogens. Preliminary studies suggest that this compound exhibits activity against gram-positive bacteria.

PathogenIC50 (µM)Reference
Staphylococcus aureus5.0
Escherichia coli10.0

These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It is used in:

  • Drug Development : As a building block for synthesizing biologically active compounds.
  • Chemical Probes : In biochemical assays to study enzyme functions and interactions.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-(methoxymethoxy)phenylboronic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-substituted phenylboronic acids. Key steps include:

  • Using brominated or chlorinated phenyl intermediates with methoxymethoxy-protected hydroxyl groups (e.g., 4-bromo-2-fluoro-1-(methoxymethoxy)benzene) .
  • Introducing the boronic acid group via palladium-catalyzed borylation or transmetallation .
  • Protecting the hydroxyl group with methoxymethyl (MOM) ether to prevent unwanted side reactions during synthesis .

Q. How does the solubility of this compound compare in different solvents?

Methodological Answer: Solubility trends for boronic acids follow:

Solvent ClassSolubility Ranking (High → Low)
Ethers/KetonesHigh (e.g., THF, acetone)
Chlorinated SolventsModerate (e.g., chloroform)
HydrocarbonsVery Low (e.g., hexane)
The methoxymethoxy group enhances solubility in polar aprotic solvents due to increased polarity .

Q. What are the key considerations for ensuring compound stability during storage?

Methodological Answer: Stability is influenced by:

  • pH Control: Store under slightly acidic conditions (pH 5–6) to minimize boronic acid dimerization .
  • Moisture Avoidance: Use desiccants or inert atmosphere (N₂/Ar) to prevent hydrolysis of the methoxymethoxy group .
  • Temperature: Store at –20°C for long-term stability .

Q. What purification methods are recommended for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 3:1) to separate boronic acid derivatives .
  • Recrystallization: Optimal in ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How do the chloro and methoxymethoxy substituents affect Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Chloro Substituent (Electron-Withdrawing): Enhances electrophilicity of the aryl ring, accelerating oxidative addition in palladium catalysis .
  • Methoxymethoxy Group (Electron-Donating): Stabilizes intermediates via resonance but may reduce reactivity; steric effects can hinder cross-coupling. Optimization requires balancing substituent positions and catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What advanced analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR: Directly probes boron environment (δ ~30 ppm for boronic acids) .
  • HPLC-MS: Detects trace impurities (e.g., deboronated byproducts) using C18 columns with 0.1% formic acid in acetonitrile/water .
  • X-ray Crystallography: Resolves steric effects of substituents on molecular packing .

Q. How can researchers assess in vivo stability and degradation pathways of this compound?

Methodological Answer:

  • Biological Matrices: Use LC-MS/MS to monitor degradation in plasma or liver microsomes. Hydrolysis of the methoxymethoxy group is a primary pathway .
  • pH-Dependent Studies: Simulate physiological pH (7.4) vs. lysosomal pH (4.5) to identify labile bonds .

Q. How can contradictions in reported reactivity data be resolved?

Methodological Answer:

  • Control Experiments: Compare reactivity under standardized conditions (e.g., fixed catalyst loading, solvent, temperature) .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on transition states .

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